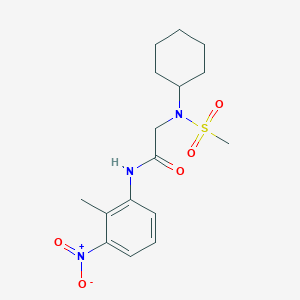
N-(2-iodophenyl)-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-iodophenyl)-1-adamantanecarboxamide, also known as iodofenprodil, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Iodofenprodil selectively binds to the NR2B subunit of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NR2B subunit, N-(2-iodophenyl)-1-adamantanecarboxamidel reduces the excitotoxicity and oxidative stress associated with NMDA receptor activation. This mechanism of action makes N-(2-iodophenyl)-1-adamantanecarboxamidel a potential candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
Iodofenprodil has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress. It also increases the levels of glutathione, which is an important antioxidant. In addition, N-(2-iodophenyl)-1-adamantanecarboxamidel has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Iodofenprodil has several advantages for lab experiments. It is highly selective for the NR2B subunit of the NMDA receptor, which makes it a valuable tool for studying the role of NMDA receptors in synaptic plasticity and memory formation. However, N-(2-iodophenyl)-1-adamantanecarboxamidel has some limitations as well. It has a relatively short half-life and is rapidly metabolized, which makes it difficult to maintain stable concentrations in vivo.
Orientations Futures
There are several future directions for the study of N-(2-iodophenyl)-1-adamantanecarboxamidel. One potential direction is to investigate its potential applications in the treatment of various neurological disorders. Another direction is to study its effects on other neurotransmitter systems, such as the GABAergic and dopaminergic systems. Additionally, further research is needed to optimize the synthesis method and improve the stability of N-(2-iodophenyl)-1-adamantanecarboxamidel.
Méthodes De Synthèse
Iodofenprodil can be synthesized by reacting 2-iodophenyl isocyanate with 1-aminoadamantane in the presence of a catalyst. The reaction yields N-(2-iodophenyl)-1-adamantanecarboxamide, which can be purified by column chromatography.
Applications De Recherche Scientifique
Iodofenprodil has been studied extensively for its potential applications in the field of neuroscience. It has been shown to selectively block the NMDA receptor, which plays a crucial role in synaptic plasticity and memory formation. This property makes N-(2-iodophenyl)-1-adamantanecarboxamidel a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-(2-iodophenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20INO/c18-14-3-1-2-4-15(14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFOHHZXEWIBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Iodophenyl)-1-adamantanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5234666.png)
![1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine](/img/structure/B5234668.png)
![ethyl 2-[(N-isobutylglycyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate oxalate](/img/structure/B5234679.png)


![(1R*,5S*)-6-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5234711.png)
![5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5234723.png)
![methyl 3-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5234737.png)
![1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5234741.png)

![4-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234751.png)